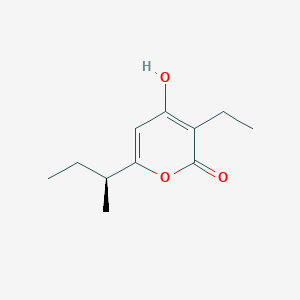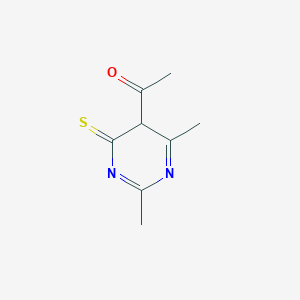
1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with methyl and sulfanylidene groups, making it a unique entity in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one typically involves the reaction of appropriate pyrimidine derivatives with sulfur-containing reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Pyrimidine derivatives, methylating agents, and sulfur sources.
Reaction Conditions: The reactions are often carried out in organic solvents such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving multi-step synthesis and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, thiols, and substituted pyrimidines.
Scientific Research Applications
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-4-7(5(2)11)8(12)10-6(3)9-4/h7H,1-3H3 |
InChI Key |
FCOJMBWVHFKRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=S)C1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


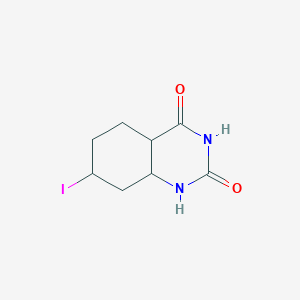
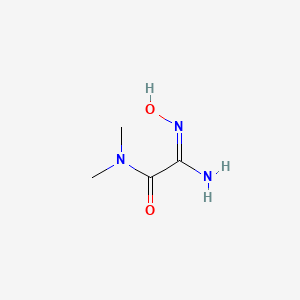
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)

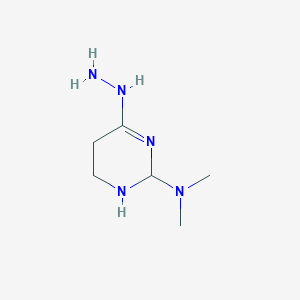
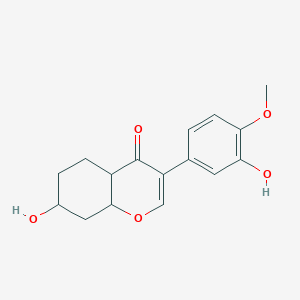
![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
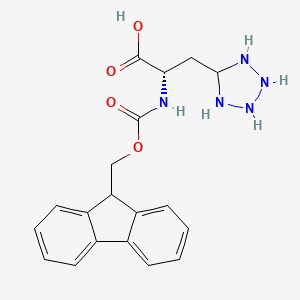
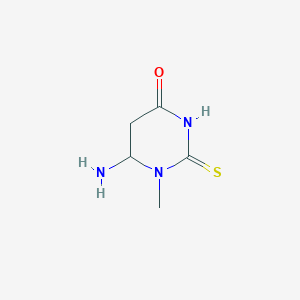
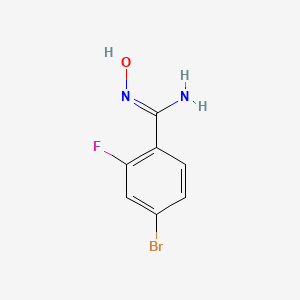
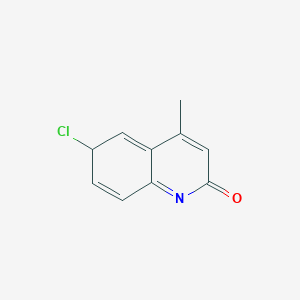
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
